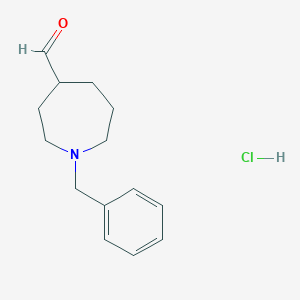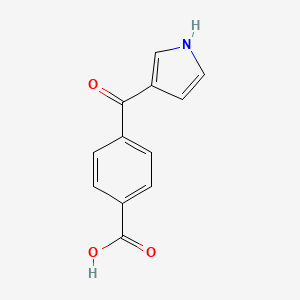
4-(1H-pyrrole-3-carbonyl)benzoic acid
Übersicht
Beschreibung
4-(1H-pyrrole-3-carbonyl)benzoic acid is a chemical compound with the CAS Number: 1376039-74-5 . It has a molecular weight of 215.21 and its IUPAC name is 4-(1H-pyrrol-3-ylcarbonyl)benzoic acid . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular formula of 4-(1H-pyrrole-3-carbonyl)benzoic acid is C12H9NO3 . The InChI code is 1S/C12H9NO3/c14-11(10-5-6-13-7-10)8-1-3-9(4-2-8)12(15)16/h1-7,13H,(H,15,16) . The compound has a topological polar surface area of 70.2 Ų and a complexity of 282 .Physical And Chemical Properties Analysis
4-(1H-pyrrole-3-carbonyl)benzoic acid has a molecular weight of 215.20 g/mol . It has a XLogP3-AA value of 1.6 , indicating its partition coefficient between octanol and water. It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has a rotatable bond count of 3 .Wissenschaftliche Forschungsanwendungen
Influence of Metals on Biological Ligands
Lewandowski, Kalinowska, and Lewandowska (2005) reviewed the effects of metals on the electronic systems of biologically important molecules, including benzoic, 2-hydroxybenzoic, and 3-pyridine carboxylic acids, as well as 5-carboxyuracil. Their study, utilizing spectroscopic and quantum mechanical calculations, highlights how metals can stabilize or disturb the electronic systems of ligands, offering insights into the interaction between such compounds and biological targets. This research could provide a basis for understanding the interactions between 4-(1H-pyrrole-3-carbonyl)benzoic acid and metal ions in biological contexts (Lewandowski, Kalinowska, & Lewandowska, 2005).
Antioxidant, Microbiological, and Cytotoxic Activity of Carboxylic Acids
A review by Godlewska-Żyłkiewicz et al. (2020) on the biological activities of natural carboxylic acids, including benzoic acid, discusses their antioxidant, antimicrobial, and cytotoxic activities. The study emphasizes the importance of the carboxylic group and hydroxyl groups in influencing these activities. This insight into carboxylic acids' structure-activity relationships could inform research into the applications of 4-(1H-pyrrole-3-carbonyl)benzoic acid in fields such as microbiology and oncology (Godlewska-Żyłkiewicz et al., 2020).
Physiological Impacts of Benzoic Acid
Mao et al. (2019) explored how benzoic acid, a structurally related compound, influences gut functions. Their review indicates that appropriate levels of benzoic acid can improve gut health by modulating enzyme activity, immunity, and microbiota. This suggests potential research applications of 4-(1H-pyrrole-3-carbonyl)benzoic acid in studying gut physiology and health (Mao, Yang, Chen, Yu, & He, 2019).
NMR Spectroscopy and Quantum Chemistry of Organophosphorus Azoles
Larina (2023) reviewed the stereochemical structures of organophosphorus azoles, including compounds with pyrrole rings, using NMR spectroscopy and quantum chemistry. This research underscores the value of pyrrole derivatives in chemical and pharmacological studies, pointing to potential applications in designing new molecular systems with pharmacological properties (Larina, 2023).
Safety And Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
4-(1H-pyrrole-3-carbonyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c14-11(10-5-6-13-7-10)8-1-3-9(4-2-8)12(15)16/h1-7,13H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NODZICSEOKUQHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CNC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-pyrrole-3-carbonyl)benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



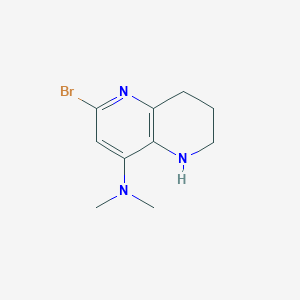
![2-Amino-6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-3-ium bromide](/img/structure/B1377761.png)
![2-[4-(Aminomethyl)piperidin-1-yl]benzonitrile hydrochloride](/img/structure/B1377762.png)
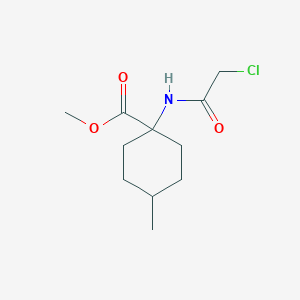
methanol](/img/structure/B1377765.png)
![2-Amino-6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-3-ium bromide](/img/structure/B1377766.png)

![5-Azetidin-3-yl-3-[3-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole hydrochloride](/img/structure/B1377768.png)
![3-allyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1377769.png)
![3-allylbenzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1377770.png)
![N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)acetamide hydrochloride](/img/structure/B1377774.png)
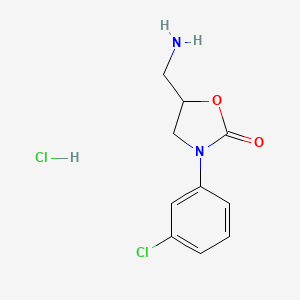
![3-allyl-6-methoxybenzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1377778.png)
